

A Comparative Guide to the Synthetic Routes of α,α -Disubstituted Amino Acids

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Compound of Interest

Compound Name: Ethyl 2-amino-2-ethylhexanoate

Cat. No.: B584668

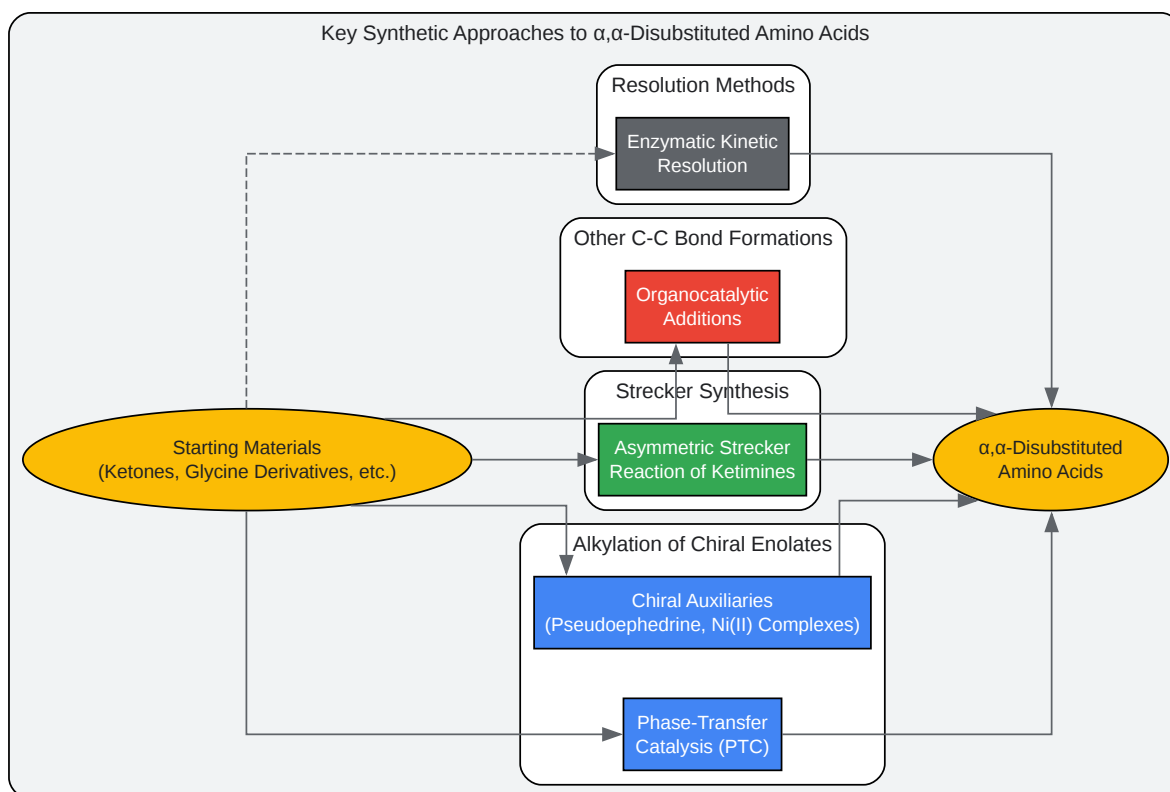
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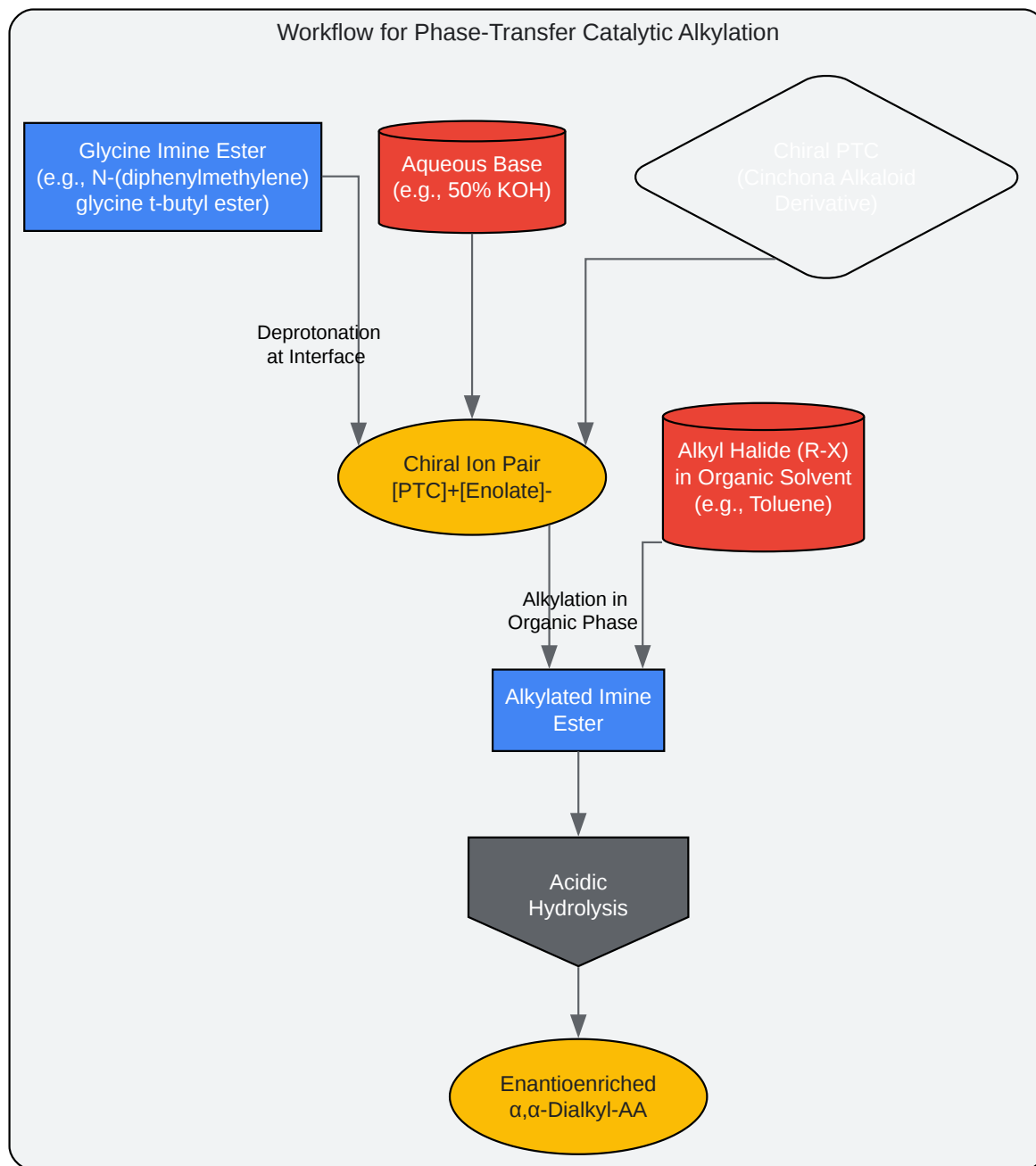
For Researchers, Scientists, and Drug Development Professionals

The synthesis of α,α -disubstituted amino acids (α,α -AAs) is a significant challenge in organic chemistry, driven by their importance in medicinal chemistry and materials science. Incorporating these non-proteinogenic amino acids into peptides can induce specific secondary structures, enhance metabolic stability, and provide valuable precursors for bioactive compounds. This guide provides a comparative overview of the most prominent and effective synthetic strategies, presenting quantitative data for direct comparison and detailed experimental protocols for key methodologies.

Core Synthetic Strategies: An Overview

The construction of the sterically congested quaternary stereocenter in α,α -AAs has been approached through several distinct strategies. The primary methods can be broadly categorized as the alkylation of chiral enolate equivalents, asymmetric Strecker-type reactions, catalytic additions to imines, and enzymatic resolutions. Each approach offers a unique set of advantages regarding substrate scope, stereocontrol, and operational simplicity.





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